molecular formula C21H39N3O B4938966 1'-(cyclohexylmethyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide

1'-(cyclohexylmethyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide

Cat. No.: B4938966
M. Wt: 349.6 g/mol
InChI Key: DXQOZXCLSVCHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylmethyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

1'-(cyclohexylmethyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide acts as a selective μ-opioid receptor agonist, meaning that it binds to and activates the μ-opioid receptor in the brain and spinal cord. This activation leads to the release of endogenous opioids, such as endorphins, which produce analgesia and feelings of euphoria.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to produce dose-dependent decreases in body temperature and heart rate. Additionally, this compound has been shown to have lower abuse potential than other opioid drugs, such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(cyclohexylmethyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in pain and addiction. However, one limitation of using this compound is its potential for respiratory depression, which can be dangerous in animal models and requires careful monitoring.

Future Directions

There are several future directions for research on 1'-(cyclohexylmethyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential as a treatment for chronic pain, as it has been shown to produce analgesia in animal models. Additionally, this compound may have potential as a treatment for opioid addiction, as it has been shown to have lower abuse potential than other opioid drugs. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 1'-(cyclohexylmethyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide involves several steps, including the reaction of 4-piperidone with cyclohexylmagnesium bromide, followed by N-isopropylation and carboxylation. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1'-(cyclohexylmethyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been used in scientific research to study its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain. Additionally, this compound has been studied for its potential as a treatment for opioid addiction, as it has been shown to have lower abuse potential than other opioid drugs.

Properties

IUPAC Name

1-[1-(cyclohexylmethyl)piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N3O/c1-17(2)22-21(25)19-8-14-24(15-9-19)20-10-12-23(13-11-20)16-18-6-4-3-5-7-18/h17-20H,3-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQOZXCLSVCHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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